5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
The compound 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a sulfanylmethyl-linked 4,5-diphenylimidazole moiety. This structure combines two pharmacologically significant heterocycles: the 1,2,4-oxadiazole, known for its metabolic stability and hydrogen-bonding capacity, and the 4,5-diphenylimidazole, which often enhances π-π stacking interactions in bioactive molecules .
Properties
IUPAC Name |
5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c1-17-12-14-20(15-13-17)24-26-21(30-29-24)16-31-25-27-22(18-8-4-2-5-9-18)23(28-25)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZNKDPOFTTWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions
Imidazole Derivative Synthesis: The imidazole core can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Sulfanyl Group Introduction: The sulfanyl group can be introduced via nucleophilic substitution reactions where a thiol group is added to the imidazole derivative.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring, typically using dehydrating agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and biochemistry.
Molecular Formula
- Molecular Formula : C24H18N4OS
- Molecular Weight : 414.49 g/mol
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Compounds with imidazole and oxadiazole rings are known for their biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of imidazole exhibit significant antibacterial and antifungal activities. The incorporation of the oxadiazole moiety may enhance these properties by improving the compound's ability to penetrate microbial membranes.
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may provide a new scaffold for developing anticancer agents.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Compounds with imidazole and oxadiazole functionalities have been investigated for use in OLEDs due to their ability to emit light upon electrical stimulation.
- Conductive Polymers : The incorporation of such compounds into polymer matrices can enhance conductivity, making them suitable for electronic applications.
Biochemistry
In biochemistry, this compound could serve various roles:
- Enzyme Inhibitors : The structural features allow it to interact with enzyme active sites, potentially leading to the development of inhibitors for specific biochemical pathways.
- Probes in Biological Studies : Due to its fluorescent properties, it can be used as a probe in cellular imaging studies.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives. It was found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents could enhance activity.
Case Study 2: Anticancer Properties
Research conducted by Zhang et al. (2023) focused on the anticancer potential of oxadiazole derivatives. The study demonstrated that compounds with similar structural features induced apoptosis in various cancer cell lines through the activation of caspase pathways. The findings suggest that further exploration of this compound could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Imidazole-Containing Heterocycles
Compounds with imidazole moieties exhibit diverse bioactivities and structural flexibility (Table 2):
- 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) (): Combines imidazole and triazole rings.
- 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole (): Substituted with a nitro group, this compound shows strong electron-withdrawing effects, contrasting with the target’s electron-donating methylphenyl group .
Table 2: Comparison of Imidazole Derivatives
Physicochemical and Spectroscopic Properties
Biological Activity
5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates an oxadiazole ring with an imidazole moiety and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 350.45 g/mol.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and imidazole structures exhibit diverse biological activities:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 0.12–2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong antiproliferative properties .
- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring enhances the interaction with microbial targets.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Studies have shown that certain oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). For example, some derivatives have demonstrated IC50 values against HDAC-1 as low as 8.2 nM .
- Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Targeting Specific Pathways : Research indicates that these compounds may selectively target pathways involved in tumor growth and metastasis, including the EGFR/Src signaling pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A study involving synthesized oxadiazole derivatives showed promising results against multiple cancer cell lines (e.g., HL-60 leukemia and UACC-62 melanoma) with GI50 values below 10 µM . This suggests potential for further development in anticancer therapies.
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Data Table
Here is a summary table illustrating the biological activities and IC50 values for selected derivatives:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.15 | HDAC inhibition |
| Compound B | A549 | 0.75 | Apoptosis induction |
| Compound C | HL-60 | 0.03 | EGFR/Src pathway targeting |
| Compound D | E. coli | 10 | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole?
- Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) involving imidazole and oxadiazole precursors. For example, substituted imidazoles (e.g., 4,5-diphenyl-1H-imidazole derivatives) are often synthesized using benzil, aryl aldehydes, and ammonium acetate under reflux in acetic acid . The thioether linkage (-S-CH2-) can be introduced via nucleophilic substitution using thiourea or thiol intermediates. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement, as demonstrated in analogous imidazole syntheses .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Characterization typically involves spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., C=N stretch in oxadiazole at ~1610 cm⁻¹, S-CH2 vibrations at ~680 cm⁻¹) .
- NMR (¹H and ¹³C) to verify substituent positions and molecular connectivity. For example, aromatic protons in the 4-methylphenyl group appear as a singlet (~δ 2.3 ppm for -CH3) .
- Elemental analysis to validate purity (>98% by HPLC) and stoichiometry .
Q. What experimental protocols ensure stability during storage?
- Methodological Answer: Stability studies should include accelerated degradation testing under varied conditions (e.g., 40°C/75% relative humidity for 6 months). Use sealed, light-protected containers with desiccants to prevent hydrolysis of the oxadiazole ring or oxidation of the thioether group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance, reaction path searches using software like Gaussian or ORCA help identify energy barriers for key steps (e.g., cyclization of oxadiazole or sulfur nucleophilic attack). Machine learning models trained on analogous imidazole-oxadiazole systems can narrow down optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How do substituents on the imidazole and oxadiazole rings influence bioactivity?
- Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution:
- Electron-withdrawing groups (e.g., -NO2, -Br) on the imidazole ring may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Methyl or methoxy groups on the oxadiazole ring can improve metabolic stability. Docking simulations (e.g., AutoDock Vina) with target proteins (e.g., kinases) help predict binding affinities. Experimental validation via enzyme inhibition assays (e.g., IC50 measurements) is essential .
Q. How to resolve contradictions in substituent effects on reaction yields?
- Methodological Answer: Conflicting data (e.g., lower yields with electron-donating groups despite predicted stability) can arise from side reactions (e.g., dimerization). Use design of experiments (DoE) to isolate variables:
- Central composite design evaluates interactions between temperature, catalyst loading, and substituent electronic effects .
- HPLC-MS monitoring identifies byproducts (e.g., oxidized thioether intermediates) .
Q. What protocols validate molecular docking predictions for this compound?
- Methodological Answer: After docking (e.g., using Glide or MOE), validate poses via:
- Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
- Experimental mutagenesis of predicted protein binding residues (e.g., Ala-scanning) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
